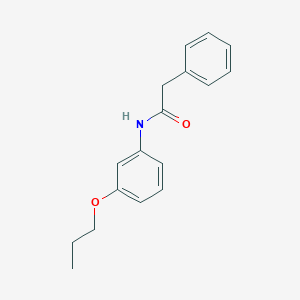
5-Chloro-2-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-propoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-propoxybenzamide involves its binding to the GABA-A receptor, which results in an increase in the inhibitory neurotransmitter activity. This leads to a reduction in neuronal excitability and a decrease in anxiety and arousal levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chloro-2-propoxybenzamide include anxiolytic and sedative effects, as well as a reduction in seizure activity. It has also been shown to have anticonvulsant properties and can be used to treat epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-Chloro-2-propoxybenzamide in lab experiments is its well-established mechanism of action and its ability to selectively bind to the GABA-A receptor. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 5-Chloro-2-propoxybenzamide in scientific research. One area of interest is its potential use in the treatment of anxiety and sleep disorders. Another area of interest is its potential use as a tool for studying the mechanisms of epilepsy and other seizure disorders. Additionally, further research is needed to explore the potential of 5-Chloro-2-propoxybenzamide as a therapeutic agent for other neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-propoxybenzamide is widely used in scientific research for its various biochemical and physiological effects. It is commonly used as a ligand for the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. It has been shown to have anxiolytic and sedative effects in animal models, making it a useful tool for studying the mechanisms of anxiety and sleep disorders.
Eigenschaften
Produktname |
5-Chloro-2-propoxybenzamide |
|---|---|
Molekularformel |
C10H12ClNO2 |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
5-chloro-2-propoxybenzamide |
InChI |
InChI=1S/C10H12ClNO2/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H2,12,13) |
InChI-Schlüssel |
XNKDBVQUJLOKKU-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)C(=O)N |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)


![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)



![N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268650.png)
![4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate](/img/structure/B268652.png)